N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide
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Overview
Description
N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting triazole intermediate is then reacted with 4-methoxybenzyl chloride and phenyl isothiocyanate to introduce the methoxybenzyl and phenyl groups, respectively. The final step involves the acetylation of the triazole derivative with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, and dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- **Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
Uniqueness
N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and methoxybenzyl groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N'-[2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C26H25N5O3S/c1-18-8-6-7-11-22(18)25(33)29-28-24(32)17-35-26-30-27-23(31(26)20-9-4-3-5-10-20)16-19-12-14-21(34-2)15-13-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
RPJPBUXTWMXHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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